N~1~-2-biphenylyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
Overview
Description
The compound “N~1~-2-biphenylyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a sulfonyl group (-SO2-), and several aromatic rings (biphenyl and phenyl groups). These functional groups and the overall structure of the molecule suggest that it could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual aromatic rings, followed by the introduction of the sulfonyl and amide groups. The exact synthetic route would depend on the desired final product and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple aromatic rings suggests that the molecule may have a planar structure, while the sulfonyl and amide groups could introduce some three-dimensionality .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. The amide group could undergo hydrolysis, while the sulfonyl group could participate in substitution reactions. The aromatic rings could also undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could make the compound relatively nonpolar and insoluble in water. The sulfonyl and amide groups could introduce some polarity to the molecule, potentially increasing its solubility in polar solvents .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical properties, it could be studied for potential use in materials science or other fields .
Properties
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(2-phenylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4S/c1-2-34-24-17-19-25(20-18-24)35(32,33)30(23-13-7-4-8-14-23)21-28(31)29-27-16-10-9-15-26(27)22-11-5-3-6-12-22/h3-20H,2,21H2,1H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEVUIHCGCHBMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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